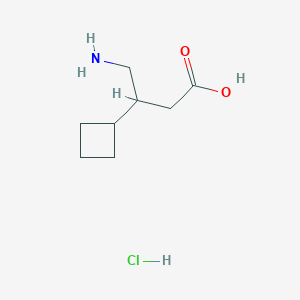

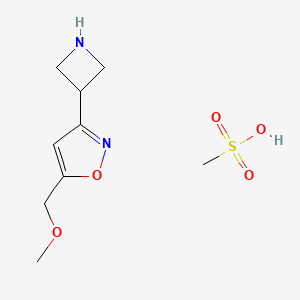

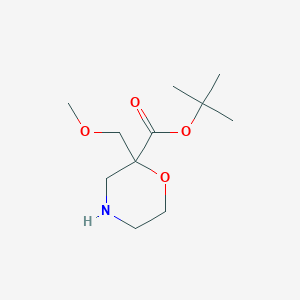

![molecular formula C13H11N3O3 B1384156 Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate CAS No. 25468-51-3](/img/structure/B1384156.png)

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate

Overview

Description

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate is a chemical compound with the molecular formula C13H11N3O3 . Its molecular weight is 257.24500 . The compound is also known by other synonyms such as ethyl 4,5-dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum (200 MHz, DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . Similarly, the 13C NMR spectrum (125 MHz, DMSO-d6) provides information about the carbon atoms in the molecule .Scientific Research Applications

Medicinal Chemistry: Potential Anti-Inflammatory Agent

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate: has shown promise as an anti-inflammatory agent. In an in vivo study, a related compound demonstrated significant reduction in carrageenan-induced paw edema . This suggests potential for the development of new anti-inflammatory drugs with fewer gastric side effects.

Neuropharmacology: GABA A Receptor Modulation

Research indicates that derivatives of this compound can modulate GABA A receptors . These receptors are pivotal in the central nervous system, and their modulation is key in treating disorders such as epilepsy, anxiety, and insomnia.

Organic Synthesis: Heterocyclic Building Blocks

The compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its structure is versatile for creating diverse organic molecules, which are essential in pharmaceuticals and agrochemicals .

Drug Discovery: Pharmacokinetic Analysis

The physicochemical properties of this compound, such as high gastrointestinal absorption and low blood-brain barrier permeability, make it a candidate for drug discovery and pharmacokinetic studies .

Chemical Synthesis: Synthetic Accessibility

With a synthetic accessibility score of 2.14, this compound is relatively easy to synthesize, making it accessible for research and development in various chemical synthesis applications .

Computational Chemistry: Druglikeness Prediction

The compound’s molecular properties, such as Lipinski’s rule of five, indicate good druglikeness potential. Computational models can use this data to predict its behavior in biological systems .

Material Science: Organic Electronic Materials

The aromatic heterocycles in the compound’s structure are of interest in material science for the development of organic electronic materials due to their conductive properties .

Safety and Regulatory: Hazard Analysis

Understanding the safety profile, including hazard statements and precautionary measures, is crucial for handling and regulatory compliance in research settings .

properties

IUPAC Name |

ethyl 5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-2-19-13(18)9-7-14-16-10-6-4-3-5-8(10)12(17)15-11(9)16/h3-7H,2H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXIEYBXSSHPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349719 | |

| Record name | Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25468-51-3 | |

| Record name | Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

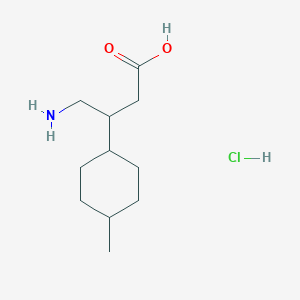

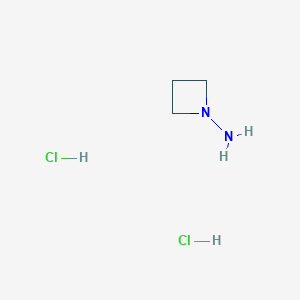

![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)

![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)

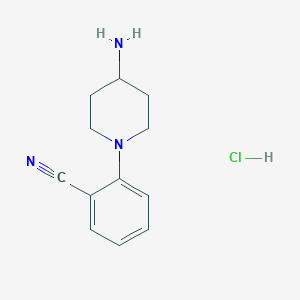

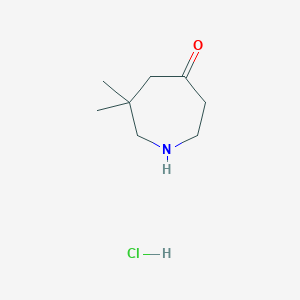

![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)

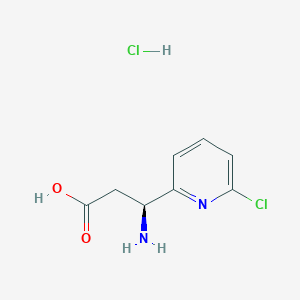

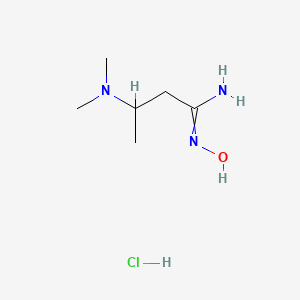

![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)

![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)